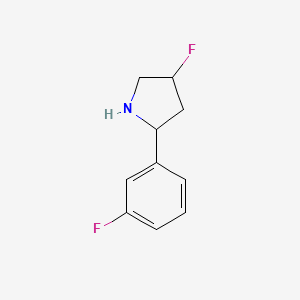

4-Fluoro-2-(3-fluorophenyl)pyrrolidine

説明

特性

分子式 |

C10H11F2N |

|---|---|

分子量 |

183.20 g/mol |

IUPAC名 |

4-fluoro-2-(3-fluorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H11F2N/c11-8-3-1-2-7(4-8)10-5-9(12)6-13-10/h1-4,9-10,13H,5-6H2 |

InChIキー |

LQUSSLCDEQYRKO-UHFFFAOYSA-N |

正規SMILES |

C1C(CNC1C2=CC(=CC=C2)F)F |

製品の起源 |

United States |

Technical Guide: Mass Spectrometry of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine

The following technical guide details the mass spectrometric analysis of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine , a fluorinated pyrrolidine derivative. This document is structured for researchers in forensic chemistry, toxicology, and pharmaceutical analysis, focusing on structural elucidation, fragmentation mechanics, and experimental protocols.

Executive Summary & Compound Profile

4-Fluoro-2-(3-fluorophenyl)pyrrolidine (often abbreviated as 4-F-3-FPP or similar internal codes) is a difluorinated derivative of 2-phenylpyrrolidine. It features a fluorine atom at the meta-position of the phenyl ring and a second fluorine at the 4-position of the pyrrolidine ring. This specific substitution pattern presents unique mass spectral characteristics due to the high electronegativity of the fluorine atoms, which influence ionization efficiency and fragmentation pathways.

Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | 4-Fluoro-2-(3-fluorophenyl)pyrrolidine | |

| Molecular Formula | C₁₀H₁₁F₂N | |

| Exact Mass | 183.0860 | Monoisotopic |

| Molecular Weight | 183.20 g/mol | Average |

| CAS Number | 1365214-81-8 | (Generic for isomer/salt) |

| Structure | Pyrrolidine ring substituted at C2 (3-F-phenyl) and C4 (F) |

Sample Preparation & Experimental Protocols

Liquid-Liquid Extraction (LLE) for Biological Matrices

For isolation from plasma or urine, a basic extraction is required to ensure the secondary amine is in its non-ionized state.

-

Alkalinization : Add 50 µL of 1.0 M NaOH to 1 mL of biological sample (pH > 10).

-

Extraction : Add 3 mL of Ethyl Acetate or 1-Chlorobutane . Vortex for 2 minutes.

-

Separation : Centrifuge at 3,500 rpm for 5 minutes. Transfer the organic (upper) layer to a clean vial.

-

Concentration : Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution :

-

For LC-MS: Reconstitute in 100 µL Mobile Phase A/B (90:10).

-

For GC-MS: Reconstitute in 50 µL Ethyl Acetate (or proceed to derivatization).

-

Derivatization for GC-MS (Optional but Recommended)

Derivatization with fluoroacylating agents improves peak shape and provides diagnostic mass shifts.

-

Reagent : Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA).[1]

-

Protocol : Add 50 µL PFPA to the dried extract. Incubate at 70°C for 20 minutes. Evaporate to dryness and reconstitute in ethyl acetate.

-

Result : Formation of the N-pentafluoropropionyl derivative (Mass shift: +146 Da).

Mass Spectrometry: Electron Ionization (GC-MS)

In Electron Ionization (70 eV), the molecule undergoes extensive fragmentation. The presence of the fluorine on the pyrrolidine ring significantly alters the standard "loss of ethylene" pathway seen in non-fluorinated analogs.

Predicted Fragmentation Pattern (EI)

-

Molecular Ion (M⁺) : m/z 183 (Low to moderate intensity).

-

Base Peak (m/z 137) : Formed via the loss of the fluoro-ethylene moiety (C₂H₃F) from the pyrrolidine ring. This is analogous to the retro-Diels-Alder cleavage observed in pyrrolidines, but the loss includes the 4-fluoro substituent.

-

Mechanism: Cleavage of C3-C4 and N1-C5 bonds (or C2-C3/C5-N1 depending on isomer stability).

-

Structure: 3-Fluorophenyl-CH=NH-CH₂⁺ (Imine cation).

-

-

Tropylium Ion (m/z 109) : The 3-fluorobenzyl fragment rearranges to a fluorotropylium ion (C₇H₆F⁺). This is a diagnostic marker for the fluorinated aromatic ring.

-

Alpha-Cleavage (m/z 182) : Loss of a hydrogen atom (M - 1) from the C2 position, stabilizing the positive charge next to the nitrogen.

GC-MS Data Table

| m/z (Ion) | Identity | Origin/Mechanism |

| 183 | [M]⁺• | Molecular Ion |

| 182 | [M-H]⁺ | α-Cleavage at C2 |

| 164 | [M-F]⁺ | Loss of Fluorine (uncommon in aromatics, likely aliphatic F) |

| 137 | [M-C₂H₃F]⁺ | Base Peak . Ring cleavage losing fluoroethylene. |

| 109 | [C₇H₆F]⁺ | Fluorotropylium ion (Diagnostic for Ar-F) |

| 88 | [C₄H₇FN]⁺ | Pyrrolidine ring fragment (retention of ring F) |

EI Fragmentation Pathway Diagram

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway highlighting the formation of the base peak m/z 137 and diagnostic fluorotropylium ion.

Mass Spectrometry: Electrospray Ionization (LC-MS/MS)

In ESI (Positive Mode), the compound forms a stable protonated molecule. Collision-Induced Dissociation (CID) yields fragments driven by neutral losses and charge migration.

Precursor & Product Ions[12]

-

Precursor Ion : [M+H]⁺ m/z 184.09

-

Dominant Product Ion (m/z 167) : Loss of Ammonia (NH₃). Common in cyclic amines, forming a fluorinated phenyl-butenyl cation.

-

Diagnostic Product Ion (m/z 164) : Loss of Hydrogen Fluoride (HF). The aliphatic fluorine at C4 is more labile than the aromatic fluorine, making [M+H-HF]⁺ a key differentiator from isomers where F is only on the aromatic ring.

-

Aryl Fragment (m/z 109) : Fluorotropylium ion, confirming the fluorinated phenyl moiety.

LC-MS/MS Transition Parameters

| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |

| 184.1 | 164.1 | 20 | Quantifier (Loss of HF) |

| 184.1 | 137.1 | 35 | Qualifier (Ring cleavage) |

| 184.1 | 109.0 | 45 | Qualifier (Aryl ID) |

ESI Fragmentation Logic Diagram

Figure 2: ESI-MS/MS fragmentation pathway showing characteristic neutral losses of HF and NH3.

Metabolic Profiling & Biotransformation

Understanding the metabolic fate is crucial for toxicological screening. Based on pyrrolidine analogs (e.g., 3-FPM, alpha-PVP), the following Phase I metabolites are predicted:

-

N-Oxidation : Formation of the N-oxide (m/z 200).

-

Lactam Formation : Oxidation of the pyrrolidine ring (usually at C5) to form a lactam (m/z 198).

-

Aromatic Hydroxylation : Addition of -OH to the phenyl ring (m/z 200).

-

Defluorination : Oxidative defluorination of the aliphatic fluorine, leading to a ketone or alcohol.

Figure 3: Predicted Phase I metabolic pathways mediated by Cytochrome P450 enzymes.

References

-

National Center for Biotechnology Information (2025) . 2-Phenylpyrrolidine Compound Summary. PubChem.[2] Available at: [Link]

-

Petreska Stanoeva, J., et al. (2022) . Establishing Mass Spectral Fragmentation Patterns for the Characterization of Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

-

Jackson, G. (2020) . Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. Available at: [Link]

-

Wohlfarth, A., et al. (2025) . Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry (via NIH). Available at: [Link]

Sources

An In-Depth Technical Guide to the Postulated Mechanism of Action of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the hypothesized mechanism of action of the novel chemical entity, 4-Fluoro-2-(3-fluorophenyl)pyrrolidine. In the absence of direct empirical data for this specific molecule, this guide synthesizes current knowledge from structurally analogous compounds to propose a primary mode of action centered on the inhibition of monoamine neurotransmitter transporters. We will explore the rationale behind this hypothesis, dissect the potential contributions of its unique structural features, and present a detailed roadmap for its experimental validation. This guide is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of this compound.

Introduction: The Therapeutic Potential of Substituted Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its conformational rigidity and stereochemical complexity allow for precise three-dimensional arrangements of functional groups, making it an ideal framework for designing potent and selective ligands for a variety of biological targets.[3] The introduction of aryl substituents at the 2-position of the pyrrolidine ring has been a particularly fruitful strategy in the development of centrally active agents, notably those targeting neurotransmitter systems.[4]

The compound of interest, 4-Fluoro-2-(3-fluorophenyl)pyrrolidine, incorporates several key structural features that suggest a significant potential for biological activity. The strategic placement of two fluorine atoms can profoundly influence the molecule's physicochemical properties, including metabolic stability and binding affinity for its target proteins.[5] This guide will build a scientific case for the most probable mechanism of action and outline the necessary steps to elucidate its pharmacological identity.

Postulated Mechanism of Action: A Focus on Monoamine Transporter Inhibition

Based on a thorough analysis of existing literature for structurally related compounds, we postulate that 4-Fluoro-2-(3-fluorophenyl)pyrrolidine acts as a monoamine transporter inhibitor . The primary targets are likely to be the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a well-established mechanism for treating a range of neuropsychiatric disorders.

The rationale for this hypothesis is grounded in the established pharmacology of 2-arylpyrrolidine derivatives, which are known to interact with these transporters. The specific substitutions on the pyrrolidine ring and the phenyl ring of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine are expected to modulate its potency and selectivity for these targets.

The Role of the 2-(3-fluorophenyl) Group

The presence of a phenyl group at the 2-position of the pyrrolidine ring is a common feature of many monoamine reuptake inhibitors. This aromatic ring is believed to engage in crucial binding interactions within the transporter proteins. The 3-fluoro substitution on this ring can influence its electronic properties and lipophilicity, potentially enhancing its binding affinity and metabolic stability.

The Impact of 4-Fluorination on the Pyrrolidine Ring

Fluorination at the 4-position of the pyrrolidine ring has significant stereoelectronic consequences. The strong inductive effect of the fluorine atom can enforce a specific "pucker" or conformation of the five-membered ring.[6][7] This pre-organization of the molecule into a specific three-dimensional shape can lead to a more favorable interaction with its biological target, resulting in increased potency.[8] Furthermore, the C-F bond is highly stable, and its introduction can block sites of metabolism, thereby increasing the drug's half-life.

The following diagram illustrates the hypothesized interaction of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine with a monoamine transporter, leading to the inhibition of neurotransmitter reuptake.

Caption: Hypothesized mechanism of monoamine transporter inhibition.

A Proposed Experimental Workflow for Target Validation

To rigorously test our hypothesis, a systematic and multi-tiered experimental approach is required. The following workflow outlines the key in vitro and in vivo studies necessary to characterize the mechanism of action of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine.

Caption: Proposed experimental workflow for target validation.

Detailed Experimental Protocols

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine for human DAT, SERT, and NET.

Methodology:

-

Preparation of Membranes: Utilize cell lines stably expressing the human transporters (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET) or rodent brain tissue homogenates.

-

Radioligand Selection:

-

DAT: [³H]WIN 35,428

-

SERT: [³H]Citalopram

-

NET: [³H]Nisoxetine

-

-

Assay Conditions:

-

Incubate the membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound (4-Fluoro-2-(3-fluorophenyl)pyrrolidine).

-

Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).

-

-

Data Analysis:

-

Measure the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

In Vitro Neurotransmitter Uptake Assays

Objective: To measure the functional potency (IC50) of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine to inhibit the uptake of dopamine, serotonin, and norepinephrine.

Methodology:

-

System Preparation: Use either synaptosomes prepared from rodent brain tissue or cell lines expressing the respective transporters.

-

Substrate:

-

[³H]Dopamine

-

[³H]Serotonin

-

[³H]Norepinephrine

-

-

Assay Procedure:

-

Pre-incubate the cells or synaptosomes with various concentrations of the test compound.

-

Initiate the uptake by adding the radiolabeled neurotransmitter.

-

Terminate the uptake after a short incubation period by rapid filtration and washing.

-

-

Data Analysis:

-

Quantify the amount of radiolabeled neurotransmitter taken up by the cells or synaptosomes.

-

Determine the IC50 value for the inhibition of uptake.

-

A fluorescence-based uptake assay can also be employed as a higher-throughput, non-radioactive alternative.[9]

Data Presentation and Interpretation

The results from the binding and uptake assays should be summarized in a clear and concise table to allow for easy comparison of the compound's potency and selectivity.

| Target | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |

| DAT | Experimental Value | Experimental Value |

| SERT | Experimental Value | Experimental Value |

| NET | Experimental Value | Experimental Value |

A high affinity (low Ki) and high potency (low IC50) would support the hypothesis that 4-Fluoro-2-(3-fluorophenyl)pyrrolidine is a monoamine transporter inhibitor. The ratio of Ki or IC50 values between the different transporters will indicate its selectivity profile.

Conclusion and Future Directions

This technical guide has outlined a scientifically-grounded, albeit hypothetical, mechanism of action for 4-Fluoro-2-(3-fluorophenyl)pyrrolidine, centering on its potential as a monoamine transporter inhibitor. The proposed experimental workflow provides a clear path for the validation of this hypothesis. Successful confirmation of this mechanism would position this compound as a promising candidate for further development in the treatment of various neurological and psychiatric disorders. Subsequent research should focus on in vivo characterization of its pharmacological effects, pharmacokinetic profiling, and safety assessment.

References

- Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7. PubMed.

- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC.

- Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. MDPI.

- Recent insights about pyrrolidine core skeletons in pharmacology. RUA.

- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed.

- Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. PubMed.

- Fluorine effect on proline conformation. (A) pyrrolidine ring puckers...

- Novel 4-fluoropyrrolidine-2-carbonyl fluoride compounds and their preparative methods.

- Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed.

- Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed.

- 1-[1-(4-benzyloxy-3,5-difluoro-benzoyl)-4-fluoro-pyrrolidine-2-carbonyl].

- Solid forms of salts of 4-[5-[(3s)-3-aminopyrrolidine-1-carbonyl]-2-[2-fluoro-4-(2-hydroxy-2-ethylpropyl)phenyl]phenyl].

- Drug Discovery Patents.

- 2-(4-Fluorophenyl)pyrrolidine. Chem-Impex.

- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

- Recent insights about pyrrolidine core skeletons in pharmacology. PMC.

- The competitive transport inhibitor L-trans-pyrrolidine-2, 4-dicarboxylate triggers excitotoxicity in rat cortical neuron-astrocyte co-cultures via glutamate release r

- Florylpicoxamid: Response to the Patent Search for Poss.

- Synthesis and biological activity of fluoro-substituted pyrrolo[2,3-d]pyrimidines: the development of potential positron emission tomography imaging agents for the corticotropin-releasing hormone type 1 receptor. PubMed.

- Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Molecular Devices.

- Pyrrolidine Deriv

- Fluorinated terpenoids and their fluorine-containing deriv

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. chemimpex.com [chemimpex.com]

- 5. Fluorinated terpenoids and their fluorine-containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. moleculardevices.com [moleculardevices.com]

Technical Guide: Stereochemical Engineering of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous DPP-4 inhibitors, sodium channel blockers, and GPCR ligands. The introduction of a fluorine atom at the C4 position of 2-arylpyrrolidines—specifically 4-fluoro-2-(3-fluorophenyl)pyrrolidine —creates a unique stereoelectronic environment. This modification is not merely a steric placeholder; it fundamentally alters the ring's pucker via the gauche effect , modulating the vector of the C2-aryl group and consequently its binding affinity.

This guide provides a rigorous technical analysis of the stereoselective synthesis, conformational dynamics, and analytical resolution of this scaffold. It is designed for medicinal chemists requiring high-purity isolation of specific stereoisomers.

Part 1: Structural Analysis & Stereoisomerism

The Stereochemical Manifold

The molecule possesses two chiral centers: C2 (benzylic) and C4 (homobenzylic). This results in

| Configuration | Relationship | Designation |

| (2S, 4S) | Enantiomer Pair A | Cis |

| (2R, 4R) | Enantiomer Pair A | Cis |

| (2S, 4R) | Enantiomer Pair B | Trans |

| (2R, 4S) | Enantiomer Pair B | Trans |

Stereoelectronic Drivers: The Gauche Effect

Unlike cyclohexane systems where substituents prefer equatorial positions to avoid 1,3-diaxial strain, 4-fluoropyrrolidines are governed by the fluorine-amine gauche effect .

-

Mechanism: The

bonding orbital donates electron density into the low-lying -

Conformational Consequence:

-

Trans (4S, 2R): The fluorine prefers an axial-like orientation to maintain the gauche relationship with the nitrogen lone pair, forcing the ring into a C4-endo pucker.

-

Cis (4R, 2R): The steric clash between the C2-aryl group and the C4-fluorine competes with the electronic effect, often destabilizing the endo pucker and shifting equilibrium toward C4-exo .

-

This conformational bias is critical for binding affinity. If a receptor pocket requires a C4-exo conformation, synthesizing the isomer that thermodynamically prefers C4-endo will result in a significant entropic penalty upon binding.

Figure 1: The gauche effect drives the preferred ring pucker, distinguishing the conformational energy minima of cis and trans isomers.

Part 2: Synthetic Strategy (The Inversion Protocol)

Direct fluorination of the pyrrolidine ring is rarely stereoselective. The most robust route utilizes chiral pool synthesis starting from 4-hydroxyproline or similar precursors, followed by Deoxofluor/DAST fluorination.

Critical Constraint: Nucleophilic fluorination of secondary alcohols with DAST proceeds via an

Target: (2S, 4R)-4-Fluoro-2-(3-fluorophenyl)pyrrolidine

To synthesize the trans (2S, 4R) isomer, you must start with the cis (4S) hydroxy precursor.

Step-by-Step Protocol

Phase 1: Scaffold Construction

-

Starting Material: N-Boc-4-hydroxy-L-proline methyl ester (2S, 4R configuration natural source). Note: To get the (2S, 4R) fluoro product, we actually need a (2S, 4S) hydroxy precursor if we want direct inversion, or we use the natural (2S, 4R) hydroxy to get the (2S, 4S) fluoro product.

-

Arylation: Convert the ester to the ketone via Weinreb amide, then Grignard addition of 3-fluorophenylmagnesium bromide.

-

Reduction: Diastereoselective reduction of the ketone and the imine (if cyclizing) to establish the C2 stereocenter.

Phase 2: The Fluorination (Inversion Step)

-

Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1][2] Deoxo-Fluor is thermally more stable.[1]

-

Solvent: Anhydrous DCM (Critical: Water generates HF and stops the reaction).

-

Temperature: -78°C to RT.

Protocol:

-

Dissolve N-Boc-4-hydroxy-2-(3-fluorophenyl)pyrrolidine (1.0 eq) in anhydrous DCM under Argon.

-

Cool to -78°C.

-

Add DAST (1.2 eq) dropwise. Caution: Exothermic.

-

Stir at -78°C for 1 hour, then allow to warm to RT overnight.

-

Quench: Pour slowly into saturated

(0°C). Warning: Vigorous -

Outcome: The hydroxyl group at C4 is replaced by Fluorine with inversion.

-

(2S, 4S)-OH

(2S, 4R)-F

-

Figure 2: Synthetic workflow highlighting the critical stereochemical inversion at C4.

Part 3: Analytical Resolution & Validation

Trustworthiness in stereochemistry requires self-validating analytical methods. You cannot rely solely on optical rotation.

NMR Spectroscopy Diagnostics

The coupling constants (

-

Trans Isomer (2S, 4R):

-

The C4-H and C2-H are in a specific spatial relationship defined by the endo-pucker.

-

Look for

coupling: The geminal H at C4 will show a characteristic doublet of multiplets. -

Validation: The

couplings often differ significantly between cis and trans due to the dihedral angle changes.

-

Chiral HPLC Separation

For separating the final enantiomeric mixtures (if using racemic starting materials) or verifying diastereomeric purity.

| Parameter | Condition Set A (Normal Phase) | Condition Set B (Reverse Phase) |

| Column | Chiralpak AD-H or IA (Amylose tris-carbamate) | Chiralcel OD-RH (Cellulose tris-benzoate) |

| Mobile Phase | n-Hexane : IPA (90:10) + 0.1% DEA | Water : Acetonitrile (60:40) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV @ 254 nm (Phenyl absorbance) | UV @ 210 nm / 254 nm |

| Selectivity | Excellent for diastereomers | Better for polar free amines |

Protocol Note: The amine should be N-protected (Boc/Cbz) during separation if tailing occurs, or use diethylamine (DEA) modifier for the free base.

References

-

O'Hagan, D., et al. (2000). The conformational analysis of 3- and 4-fluoroprolines.[3][4] Journal of the Chemical Society, Perkin Transactions 2. Link

- Foundational text on the gauche effect in fluoropyrrolidines.

-

Bioorganic & Medicinal Chemistry. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors.[5]Link[5]

- Demonstrates the biological relevance and synthesis of the 4-fluoro-2-substituted scaffold.

-

Beilstein Journal of Organic Chemistry. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.[3][4]Link

- Recent advanced analysis of conformational control in fluorin

-

Organic Reactions. (2004). Fluorination with Diethylaminosulfur Trifluoride (DAST).[1][6][7]Link

- Authoritative source on the mechanism and safety of DAST fluorin

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 4. d-nb.info [d-nb.info]

- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

Fluorinated Heterocyclic Compounds: A Core Guide to Synthesis, Properties, and Application in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, giving rise to a significant portion of newly approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, unique properties, and profound impact of fluorinated heterocyclic compounds. We will delve into the fundamental physicochemical advantages conferred by fluorine, explore state-of-the-art synthetic methodologies, and examine case studies of successful fluorinated heterocyclic drugs. This document is designed to serve as both a foundational reference and a practical guide, bridging the gap between theoretical organofluorine chemistry and its application in the pharmaceutical landscape.

Introduction: The Fluorine Advantage in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental platforms in drug design, present in approximately 85% of all bioactive compounds.[1] When this privileged structural class is combined with fluorine, the most electronegative element, the resulting molecules often exhibit dramatically enhanced pharmacological profiles.[3][4] The introduction of fluorine is not merely an incremental change; it is a strategic tool for fine-tuning a molecule's properties to overcome common challenges in drug development.[]

The unique properties of the fluorine atom—its small atomic radius (1.47 Å, comparable to hydrogen's 1.20 Å), the exceptional strength of the carbon-fluorine (C-F) bond (the strongest single bond to carbon), and its extreme electronegativity—are the basis for its transformative effects.[3][6] These characteristics allow fluorine to serve as a "bioisostere" of a hydrogen atom, but with profoundly different electronic implications. When integrated into a heterocyclic framework, these effects are amplified, influencing everything from metabolic stability to target binding affinity.[3] Consequently, about 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the power of this chemical modification.[7][8]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of fluorine into a heterocyclic molecule can strategically modulate its drug-like properties. These modifications are often key to advancing a lead compound through the development pipeline.

Key Physicochemical Alterations:

-

Metabolic Stability: The exceptional strength of the C-F bond makes it highly resistant to enzymatic cleavage.[6] Placing fluorine at a site susceptible to oxidative metabolism can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.[][9][10]

-

Lipophilicity (LogP): Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom or a trifluoromethyl group on an alkyl chain can decrease lipophilicity due to strong electron-withdrawing effects, fluoro-arenes are generally more lipophilic.[11][12][13] This allows for precise tuning of a molecule's ability to cross biological membranes.[7][9]

-

Acidity/Basicity (pKa): Due to its powerful inductive electron-withdrawing effect, fluorine can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms within a heterocycle.[1][6] This modulation can improve oral absorption by altering the ionization state of the drug in the gastrointestinal tract.

-

Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule through electrostatic and stereoelectronic interactions.[][9] This can lock the molecule into a more "bioactive" conformation, leading to enhanced binding affinity for its target protein.[9]

-

Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole, dipole-charge, and even weak hydrogen bonding interactions with protein targets, enhancing binding affinity and selectivity.[6][9]

Table 1: Summary of Fluorine's Impact on Key Drug Properties

| Property | Effect of Fluorination | Rationale & Consequence for Drug Development |

| Metabolic Stability | Generally Increased | The C-F bond is resistant to enzymatic oxidation, prolonging the drug's half-life and systemic exposure.[6][9] |

| Lipophilicity (LogP) | Context-Dependent Modulation | Can be increased or decreased, allowing for fine-tuning of membrane permeability and oral bioavailability.[11][12] |

| pKa | Decreased for nearby amines/acids | Alters ionization state, which can improve solubility and absorption profiles.[1][6] |

| Binding Affinity | Often Increased | Can engage in unique non-covalent interactions (dipole-dipole, H-bonding) with the target protein.[6][10] |

| Conformation | Influences Molecular Shape | Can stabilize the bioactive conformation, leading to higher potency and selectivity.[][9] |

| Membrane Permeability | Generally Enhanced | Strategic fluorination can optimize the balance of properties needed to cross cellular barriers.[12][14][15] |

Synthetic Strategies for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles is a challenging yet crucial aspect of organofluorine chemistry.[2][4] The methods can be broadly categorized by the nature of the fluorinating agent and the stage at which fluorine is introduced.

Electrophilic Fluorination

This approach utilizes reagents that deliver an "F+" equivalent to an electron-rich substrate. These are among the most common methods for fluorinating heterocycles.

-

Key Reagents: N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used due to their stability and operational simplicity.[16]

-

Mechanism: The reaction typically proceeds via attack of a nucleophilic carbon on the heterocycle onto the electrophilic fluorine atom of the reagent.

-

Causality: This method is often preferred for electron-rich heterocycles. However, the reactivity of the heterocycle can be a challenge; highly reactive systems may lead to multiple fluorinations or side reactions, while less reactive systems may require catalysis. Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for directed C-H fluorination, allowing for high regioselectivity.[17][18]

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride anion (F-).

-

Key Reagents: Simple fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) are common sources of nucleophilic fluoride.

-

Mechanism: The most prevalent mechanism is the Nucleophilic Aromatic Substitution (SNAr) reaction. This requires an electron-deficient heterocyclic ring and a good leaving group (e.g., -Cl, -Br, -NO2).

-

Causality: The efficiency of SNAr reactions is highly dependent on the electronic nature of the heterocyclic ring. Electron-withdrawing groups are often necessary to activate the ring towards nucleophilic attack. The choice of solvent and counter-ion for the fluoride source is critical to ensure sufficient reactivity, as fluoride can be strongly solvated.

Radical Fluorination

Recent advances have focused on radical-based methods, which offer alternative pathways for C-F bond formation.[19]

-

Key Reagents: Reagents like Selectfluor® can also act as radical initiators under photoredox or transition-metal catalysis.[16][17]

-

Mechanism: These reactions often proceed via single-electron transfer (SET) mechanisms to generate radical intermediates that then react to form the C-F bond. Photocatalysis, in particular, provides a mild and sustainable approach for these transformations.[19]

-

Causality: Radical methods can provide complementary regioselectivity to ionic pathways and are often tolerant of a wider range of functional groups.

Late-Stage Fluorination (LSF)

LSF refers to the introduction of fluorine at a late step in a synthetic sequence, often on a complex, drug-like molecule.[1]

-

Importance: This strategy is highly valuable in drug discovery as it allows a single advanced intermediate to be converted into a fluorinated analog for direct comparison in biological assays.

-

Challenges: LSF requires reactions that are highly selective and tolerant of numerous functional groups.[3] Developing robust LSF methods is a major focus of current research, with transition-metal-catalyzed C-H functionalization playing a key role.[18]

Caption: A generalized workflow for the integration of fluorination in the drug discovery process.

Experimental Protocol: Palladium-Catalyzed C-H Fluorination of an N-Aryl Imidazole

This protocol is a representative example of a modern, late-stage C-H fluorination reaction.

-

Self-Validation: The success of this reaction is validated by the selective formation of the C-F bond at the ortho-position of the directing group, confirmed via ¹⁹F NMR and mass spectrometry. The protocol's robustness is demonstrated by its tolerance of various functional groups on the imidazole core.

-

Methodology:

-

Materials: 1-Phenyl-1H-imidazole (substrate), Pd(OAc)₂ (catalyst), Selectfluor® (fluorinating agent), Acetic Acid (solvent). All reagents should be handled in a fume hood with appropriate personal protective equipment.

-

Equipment: Schlenk flask, magnetic stirrer, heating mantle, nitrogen/argon line, rotary evaporator, flash chromatography system.

-

Step 1: Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-phenyl-1H-imidazole (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and Selectfluor® (1.2 mmol).

-

Step 2: Solvent Addition: Add anhydrous acetic acid (5 mL) via syringe.

-

Step 3: Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Step 4: Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Step 5: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel flash chromatography to yield the desired 1-(2-fluorophenyl)-1H-imidazole.

-

Caption: A simplified catalytic cycle for directed C-H fluorination using a palladium catalyst.

Applications in Drug Discovery: Case Studies

The successful application of fluorinated heterocycles is evident across numerous therapeutic areas. Between 2016 and 2024, 41 small molecules where a fluorinated group is directly linked to a heterocyclic ring were approved by the FDA.[1]

-

Sitagliptin (Januvia®): An oral hypoglycemic agent for type 2 diabetes. It features a trifluoromethyl group on a triazolopiperazine core. The CF₃ group enhances metabolic stability and potency by filling a hydrophobic pocket in the target enzyme, dipeptidyl peptidase-4 (DPP-4).

-

Fluconazole (Diflucan®): A widely used antifungal agent containing two fluorinated phenyl rings attached to a triazole core. The fluorine atoms are critical for its metabolic stability and broad-spectrum activity.

-

Celecoxib (Celebrex®): A nonsteroidal anti-inflammatory drug (NSAID). The trifluoromethyl group on its pyrazole ring is crucial for its selective inhibition of the COX-2 enzyme.[1]

-

Fezolinetant (Veozah®): A recent FDA-approved drug for treating hot flashes associated with menopause. It contains a 4-fluorobenzoyl substituent on a fused triazolopyrazine core, highlighting the continued importance of this structural motif in modern drug design.[20]

Characterization Techniques for Fluorinated Heterocycles

The characterization of these compounds relies on standard analytical techniques, but with a special emphasis on ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹⁹F NMR Spectroscopy: This is the most powerful tool for characterizing fluorinated molecules.[21][22] The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making it highly sensitive. Each unique fluorine environment in a molecule gives a distinct signal, providing unambiguous confirmation of fluorination. Furthermore, coupling constants between ¹⁹F and other nuclei (¹H, ¹³C) provide valuable structural information.[21][22]

-

Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the incorporation of fluorine.

-

Infrared (IR) Spectroscopy: The C-F bond gives characteristic stretching bands in the IR spectrum, which can confirm the presence of fluorination.[23][24]

Challenges and Future Perspectives

Despite significant progress, challenges remain in the field. The synthesis of complex fluorinated heterocycles can still be difficult, and achieving high regioselectivity is not always straightforward.[2][4][25] The development of more general and milder late-stage fluorination methods remains a high priority.[3]

Future research will likely focus on:

-

New Fluorinating Reagents: Development of novel reagents with unique reactivity and selectivity profiles.

-

Catalytic Methods: Expanding the scope of transition-metal and photoredox catalysis to access previously difficult-to-make fluorinated structures.[18][19]

-

Computational Chemistry: Using computational models to predict the effects of fluorination and guide synthetic efforts, reducing trial-and-error in the lab.[25]

-

Flow Chemistry: Applying continuous flow technologies to safely handle hazardous fluorinating agents and improve reaction efficiency and scalability.

Conclusion

Fluorinated heterocyclic compounds are, and will continue to be, a dominant structural class in medicinal chemistry. The strategic introduction of fluorine provides an unparalleled tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates, addressing key challenges such as metabolic instability and poor bioavailability. As synthetic methodologies become more sophisticated and our understanding of fluorine's subtle effects deepens, the rational design of next-generation therapeutics will increasingly rely on the unique advantages offered by the strategic fluorination of heterocyclic scaffolds.

References

-

Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. ResearchGate. [Link]

-

Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

-

Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. Royal Society of Chemistry. [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. [Link]

-

FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. Department of Molecular Medicine, The Scripps Research Institute. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

-

Biologically Active Organofluorine Compounds. SciSpace. [Link]

-

Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. [Link]

-

Fluorinated Heterocycles from Oxazolones and Imidazoles: Research Guide & Papers. PapersFlow. [Link]

-

Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry. [Link]

-

Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley Online Library. [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. PubMed. [Link]

- Organofluorine Compounds in Medicinal Chemistry and Biomedical Applic

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Center for Biotechnology Information. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

-

Catalysis for Fluorination and Trifluoromethylation. National Center for Biotechnology Information. [Link]

-

Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. [Link]

-

Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Open Access Journals, SciTechnol. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia MDPI. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. [Link]

-

Fluorine substituent effects (on bioactivity). ResearchGate. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. [Link]

-

Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. National Center for Biotechnology Information. [Link]

-

Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. National Center for Biotechnology Information. [Link]

-

Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. National Center for Biotechnology Information. [Link]

-

Structural and spectroscopic characterization of fluorinated dioxole based salts: A combined experimental and computational study. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. scispace.com [scispace.com]

- 12. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. wiley.com [wiley.com]

- 16. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]

- 17. BJOC - Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups [beilstein-journals.org]

- 18. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 22. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 23. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. papersflow.ai [papersflow.ai]

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Drug Discovery

An In-Depth Technical Guide to 4-Fluoro-2-(3-fluorophenyl)pyrrolidine and its Analogs: Synthesis, Analysis, and Therapeutic Potential

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and FDA-approved drugs.[1][2][3][4] Its five-membered saturated structure provides a three-dimensional geometry that can effectively mimic peptide turns and present substituents in precise vectors to interact with biological targets.[5] When combined with fluorine, the most electronegative element, the resulting fluorinated pyrrolidine derivatives exhibit unique and often advantageous physicochemical properties.[6]

The incorporation of fluorine can profoundly influence a molecule's profile by:

-

Enhancing Metabolic Stability: The strength of the carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[5][7]

-

Modulating Lipophilicity: Fluorine substitution can alter a compound's lipophilicity, which affects its solubility, permeability across biological membranes, and overall pharmacokinetic profile.

-

Altering pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing the ionization state at physiological pH.

-

Inducing Favorable Conformations: Fluorine's stereoelectronic effects, such as the gauche effect, can enforce specific puckering of the pyrrolidine ring, locking the molecule into a bioactive conformation and potentially increasing binding affinity for its target.[8][9]

This guide focuses on 4-Fluoro-2-(3-fluorophenyl)pyrrolidine , a structure embodying these principles. It features a difluorinated motif, with one fluorine on the pyrrolidine ring and another on the phenyl substituent. This strategic placement of fluorine suggests a design intended to optimize pharmacological properties. We will explore the synthesis, stereochemical analysis, and potential biological activities of this compound and its analogs, providing a technical framework for researchers in drug development.

Part 1: Synthetic Strategies for Fluorinated Pyrrolidine Cores

The synthesis of substituted pyrrolidines, particularly those with multiple stereocenters like 4-Fluoro-2-(3-fluorophenyl)pyrrolidine, requires methods that offer high levels of stereocontrol. The [3+2] cycloaddition of azomethine ylides stands out as a powerful and convergent approach for constructing the pyrrolidine ring.[3][10]

Core Synthesis via Asymmetric [3+2] Cycloaddition

This method involves the reaction of an azomethine ylide, generated in situ, with an electron-deficient alkene. The stereochemical outcome can be controlled through the use of chiral catalysts or auxiliaries.

Causality: This protocol is based on the well-established copper-catalyzed asymmetric [3+2] cycloaddition, which provides a reliable route to enantioenriched pyrrolidines.[10] The choice of a copper catalyst with a chiral ligand is critical for inducing asymmetry and controlling the stereochemistry of the final product. The electron-withdrawing group on the alkene component is necessary to activate it for the cycloaddition reaction.

-

Preparation of the Azomethine Ylide Precursor: An imino ester is prepared by the condensation of an amino acid ester (e.g., methyl glycinate) with the desired aldehyde (e.g., 3-fluorobenzaldehyde). This reaction is typically carried out in a non-polar solvent like dichloromethane (DCM) with a dehydrating agent such as magnesium sulfate.

-

In Situ Generation of the Azomethine Ylide and Cycloaddition:

-

To a solution of the chosen alkene (e.g., a 3-fluorostyrene derivative or a fluorinated acrylate) in a suitable solvent (e.g., toluene or THF) under an inert atmosphere (N₂ or Ar), add the copper catalyst (e.g., Cu(OTf)₂) and a chiral ligand (e.g., a BOX or SEGPHOS-type ligand).

-

Stir the mixture at room temperature for 30-60 minutes to form the chiral catalyst complex.

-

Slowly add the imino ester precursor and a mild base (e.g., triethylamine or DBU) via syringe pump over several hours. The base facilitates the in situ formation of the azomethine ylide.

-

The reaction is typically run at temperatures ranging from 0 °C to room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification:

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired fluorinated pyrrolidine derivative.

-

Alternative Synthetic Routes

Other viable strategies for synthesizing fluorinated pyrrolidines include:

-

Fluorination of Pyrrolidine Precursors: Introducing fluorine at a later stage onto a pre-formed pyrrolidine ring using electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic sources (e.g., DAST).

-

Building from Chiral Fluorinated Precursors: Employing multi-step syntheses starting from commercially available fluorinated building blocks.[10] For example, a short and efficient synthesis of 3-aminomethyl-3-fluoropyrrolidines has been described that involves the regioselective bromofluorination of N-Boc-3-methylenepyrrolidine as a key step.[11]

Diagram: Generalized Synthetic Workflow

The following diagram illustrates the key [3+2] cycloaddition process for assembling the fluorinated pyrrolidine core.

Caption: Generalized workflow for pyrrolidine synthesis via [3+2] cycloaddition.

Part 2: Analytical Methodologies for Stereochemical Characterization

For chiral molecules like 4-Fluoro-2-(3-fluorophenyl)pyrrolidine, which has at least two stereocenters (at C2 and C4), rigorous analysis of stereochemical purity is paramount. The different stereoisomers can have vastly different pharmacological activities and safety profiles.[12] Chiral chromatography is the industry standard for this purpose.[13][14]

Chiral Chromatography for Enantiomeric Excess (e.e.) Determination

Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating and quantifying enantiomers.[14][15] The choice depends on the analyte's volatility, polarity, and the available instrumentation.[15]

Table 1: Comparison of Analytical Methods for Chiral Pyrrolidine Analysis

| Analytical Method | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase / Carrier Gas | Typical Resolution (Rs) | Typical Analysis Time | Key Advantage |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® series)[12][15][16] | n-Hexane/Isopropanol[12][15][16] | > 2.0[15] | 10-30 min[15] | Wide applicability, robust, high resolution. |

| Chiral GC | Cyclodextrin-based[15] | Helium or Hydrogen[15] | > 1.5 | 15-40 min | Excellent for volatile, thermally stable compounds. |

| Chiral SFC | Polysaccharide-based | Supercritical CO₂ with co-solvent (e.g., Methanol) | > 1.8 | 5-15 min | Fast, green (less organic solvent), high efficiency. |

Data synthesized from typical performance characteristics for chiral separation of N-protected pyrrolidine derivatives as a reliable proxy.[12][15]

Detailed Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)

Causality: This protocol provides a self-validating system. A racemic standard (a 50:50 mixture of enantiomers) is analyzed first to confirm the method's ability to separate the two peaks and to establish their retention times. The analysis of the synthesized sample is then compared against this standard. Polysaccharide-based CSPs are chosen for their broad applicability and proven success in resolving a wide range of chiral compounds, including pyrrolidines.[15][16]

-

Sample Preparation:

-

Prepare a stock solution of the synthesized sample at approximately 1 mg/mL in a suitable solvent (e.g., isopropanol or the mobile phase).[16]

-

Prepare a racemic standard of the target compound at the same concentration. If a standard is unavailable, a non-stereoselective synthesis can be performed to produce the racemate.

-

-

HPLC System and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.[16]

-

Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H or Chiralcel® OD-H) is recommended.[12][15]

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio must be optimized to achieve baseline separation (Rs > 1.5).[16]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at a wavelength where the analyte absorbs (e.g., 210 nm or 254 nm).[12][16]

-

Injection Volume: 5-10 µL.

-

-

Data Analysis:

-

Inject the racemic standard to identify the retention times of the two enantiomers.

-

Inject the synthesized sample.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 [15] Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the undesired enantiomer.

-

Diagram: Analytical Workflow for Chiral Purity

This diagram outlines the logical flow for determining the stereochemical integrity of a synthesized chiral compound.

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

Part 3: Biological Activity and Therapeutic Landscape of Analogs

While the specific biological activity of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine is not extensively documented in public literature, the activity of its structural analogs provides a strong basis for predicting its therapeutic potential. The pyrrolidine scaffold is a versatile framework for targeting a wide array of biological systems.[1]

Fluorinated pyrrolidines have demonstrated significant activity in several key therapeutic areas:

-

Anticancer: Various pyrrolidine derivatives have been investigated as anticancer agents.[17] For example, pyrrolidine-based compounds have been designed as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA damage repair.[17]

-

Antidiabetic (DPP-4 Inhibition): A series of 4-fluoropyrrolidine-2-carbonitrile derivatives were designed and synthesized as potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[18] One lead compound from this series showed high inhibitory activity (IC₅₀ = 0.017 µM) and good efficacy in oral glucose tolerance tests in mice.[18]

-

Antimicrobial: Pyrrolidine-thiazole derivatives, including one with a 4-fluorophenyl substituent, have shown promising antibacterial activity against strains like B. cereus and S. aureus.[1]

-

Neurological Disorders: 2-(4-Fluorophenyl)pyrrolidine is recognized as a key building block for developing therapeutic agents targeting neurological disorders, leveraging its structure to interact with neurotransmitter systems.[19]

-

Antiviral: The pyrrolidine core is present in antiviral drugs like Telaprevir, used to treat Hepatitis C.[2]

Table 2: Reported Biological Activities of Selected Fluorinated Pyrrolidine Analogs

| Analog Structure / Class | Therapeutic Area | Target / Mechanism of Action | Key Findings | Reference |

| 4-Fluoropyrrolidine-2-carbonitrile derivatives | Type 2 Diabetes | Dipeptidyl Peptidase-4 (DPP-4) Inhibition | Potent and selective inhibitors with in vivo efficacy in mouse models.[18] | [18] |

| Pyrrolidine-thiazole with 4-fluorophenyl group | Antibacterial | Not specified | Showed potent activity against B. cereus and S. aureus.[1] | [1] |

| 2-(4-Fluorophenyl)pyrrolidine | Neurological Disorders | Neurotransmitter Systems | Serves as a key intermediate for drugs targeting neurological disorders.[19] | [19] |

| Fluorophenyl-substituted pyrrolidine sulfonamides | Anticancer (potential) | Not specified | Fluorophenyl substituents offered better in vitro potency and metabolic profile.[17] | [17] |

| 4-Fluoroprolines (in peptides) | Medicinal Chemistry | Conformational Control | Induce specific ring puckers, enhancing stability and binding affinity of peptides.[8] | [8] |

Conclusion and Future Perspectives

4-Fluoro-2-(3-fluorophenyl)pyrrolidine and its analogs represent a promising class of compounds for drug discovery. The strategic placement of fluorine atoms provides a powerful tool to fine-tune the conformational and pharmacokinetic properties of the versatile pyrrolidine scaffold. The synthetic accessibility through methods like asymmetric [3+2] cycloaddition, combined with robust analytical techniques for stereochemical control, enables the systematic exploration of this chemical space.

Future research should focus on elucidating the specific biological targets of this compound class. Given the activities of its analogs, screening against targets such as DPP-4, various kinases, and microbial enzymes would be a logical starting point. The development of structure-activity relationships (SAR) will be critical in optimizing potency and selectivity, ultimately paving the way for new therapeutic agents with improved efficacy and safety profiles.

References

- A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.

- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).

- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.

- Fluorine effects on biological activity. ResearchGate.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.

- (S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride. Benchchem.

- 2-(4-Fluorophenyl)pyrrolidine. Chem-Impex.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed.

- Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. (2025). ResearchGate.

- Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Publishing.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC.

- Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2017). ACS Publications.

- ANALYTICAL CHIRAL SEPARATION METHODS.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.

- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (2010). PubMed.

- Synthesis of unique pyrrolidines for drug discovery. Enamine.

- FDA approved fluorine-containing drugs in 2023.

- Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.

- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC.

- 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC.

- Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). PubMed.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. mdpi.com [mdpi.com]

- 5. (S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. d-nb.info [d-nb.info]

- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemimpex.com [chemimpex.com]

"4-Fluoro-2-(3-fluorophenyl)pyrrolidine" solubility data

Technical Whitepaper: Physicochemical Profiling & Solubility Determination of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine

Executive Summary & Structural Context

Compound Identity: 4-Fluoro-2-(3-fluorophenyl)pyrrolidine Chemical Class: Fluorinated 2-phenylpyrrolidine analog Primary Application: Pharmaceutical intermediate, CNS-active ligand research, and structural motif in designer therapeutics.[1][2][3][4][5][6]

This guide provides a comprehensive framework for determining the solubility profile of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine , a lipophilic secondary amine.[1][2][3][4][5][6] Due to the specific fluorination pattern—a fluorine atom on the pyrrolidine ring (position 4) and one on the phenyl ring (position 3)—this molecule exhibits distinct physicochemical behaviors compared to its non-fluorinated parent, 2-phenylpyrrolidine.

The presence of the 4-fluoro substituent introduces a strong electron-withdrawing effect, lowering the pKa of the pyrrolidine nitrogen via induction. This alteration significantly impacts the pH-dependent solubility profile (LogD), necessitating a precise, buffer-controlled experimental approach.[1][2][3][4]

Theoretical Solubility Profile (In Silico & Analog Analysis)

Before initiating wet-lab experiments, researchers must establish a "Theoretical Solubility Window" to calibrate analytical instruments.[1][2][3][4][5][6] The following data is derived from validated Structure-Property Relationship (SPR) models and close structural analogs (e.g., 2-(4-fluorophenyl)pyrrolidine).

Table 1: Predicted Physicochemical Properties

| Parameter | Predicted Value | Mechanistic Insight |

| LogP (Octanol/Water) | ~2.1 – 2.4 | The dual fluorination increases lipophilicity compared to 2-phenylpyrrolidine (LogP ~1.8).[1][2][3][4][5][6] |

| pKa (Conjugate Acid) | 9.1 – 9.4 | Lower than typical pyrrolidines (~10.[2][3][5][6]0) due to the inductive effect of the 4-fluoro group. |

| Freebase Solubility (Water) | < 1.0 mg/mL | Highly lipophilic; likely BCS Class II (Low Solubility, High Permeability).[3][4][5][6] |

| HCl Salt Solubility (Water) | > 15 mg/mL | Protonation of the amine disrupts the crystal lattice, drastically improving aqueous solubility. |

| Organic Solubility | High | Excellent solubility expected in DMSO, Ethanol, and Dichloromethane (>50 mg/mL).[3][4] |

Critical Note: The "Fluorine Effect" often lowers the lattice energy of the solid state while increasing lipophilicity. This can lead to "oiling out" during synthesis, making the isolation of a crystalline hydrochloride salt critical for consistent solubility testing.

Experimental Determination Protocols

To generate authoritative data, you must employ a self-validating workflow.[1][2][3][4][5][6] Visual assessment is insufficient for this compound due to the potential for formation of non-visible micelles or micro-emulsions.

Solubility Assessment Workflow

The following decision tree outlines the logical progression for characterizing this compound.

Figure 1: Strategic workflow for selecting the appropriate solubility determination method based on the physical state of the isolate.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from OECD Guideline 105 and is optimized for lipophilic amine salts.[3][5][6]

Reagents & Equipment:

-

Buffer Systems: Phosphate buffered saline (pH 7.4), 0.1M HCl (pH 1.2), and 50mM Carbonate buffer (pH 10.0).[2][4][5][6]

-

Agitation: Orbital shaker capable of 37°C temperature control.

-

Filtration: 0.45 µm PVDF syringe filters (low protein binding).[2][3][5][6]

-

Detection: HPLC-UV (C18 column, Acetonitrile/Water gradient).

Step-by-Step Methodology:

-

Saturation: Weigh approximately 20 mg of the HCl salt form into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4).

-

Equilibration: Seal the vial and agitate at 25°C for 24 hours .

-

Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Filtration: Carefully withdraw the supernatant and filter through a 0.45 µm PVDF filter.[3][5][6]

-

Caution: Discard the first 200 µL of filtrate to account for potential drug adsorption onto the filter membrane.

-

-

Quantification: Dilute the filtrate 1:100 with mobile phase and inject into HPLC. Calculate concentration against a 5-point calibration curve of the standard.

Formulation & Salt Selection Strategies

For drug development applications, the freebase form of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine is likely unsuitable due to poor aqueous solubility and potential volatility.[1][2][3][4][5][6]

Recommended Salt Forms:

-

Hydrochloride (HCl): The standard choice.[3][5][6] Expected to raise solubility to >10 mg/mL.[3][4][5][6] However, if the 4-fluoro group renders the salt hygroscopic, alternative anions must be considered.[4]

-

Fumarate/Maleate: If the HCl salt is deliquescent, these organic anions often provide a stable, non-hygroscopic crystalline lattice, though with slightly lower solubility than HCl.[4]

pH-Dependent Solubility (LogD Profile):

-

pH 1.2 (Gastric): High solubility (100% ionized).[2][3][5][6]

-

pH 7.4 (Blood/Tissue): Moderate solubility (Equilibrium between ionized and unionized).[2][3][5][6]

-

pH > 10.0: Very low solubility (Predominantly unionized freebase).[2][3][5][6]

References

-

OECD Guidelines for the Testing of Chemicals. (1995).[3][5][6][7] Test No. 105: Water Solubility.[3][4][5][6][7][8] Organization for Economic Cooperation and Development.[3][4][5][6][8] Link[1][2][5][6]

-

PubChem. (2025).[3][4][5][6] Compound Summary: 2-(4-Fluorophenyl)pyrrolidine (Analog Proxy).[1][2][3][4][5][6] National Library of Medicine.[3][4][5][6] Link

-

Cayman Chemical. (2024).[3][4][5][6] Product Information: 4-fluoro-3-methyl-α-Pyrrolidinovalerophenone (Solubility Data).[1][2][3][4][5][6]Link

-

Beilstein Journal of Organic Chemistry. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.[1][2][3][4][5][6][9]Link[1][2][5][6]

-

Avdeef, A. (2003).[3][4][5][6] Absorption and Drug Development: Solubility, Permeability, and Charge State.[4] Wiley-Interscience.[1][2][3][4][5][6] (Standard text for pKa/LogP methodologies).

Sources

- 1. 2-(4-Fluorophenyl)-pyrrolidine | 72216-06-9 [chemicalbook.com]

- 2. (S)-2-Phenylpyrrolidine | 59347-91-0 [chemicalbook.com]

- 3. 2-Phenylpyrrolidine | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB [foodb.ca]

- 5. 2-(4-Fluorophenyl)pyrrolidine | C10H12FN | CID 3865560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluoro-2-(3-propylphenyl)pyridine | C14H14FN | CID 102824558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. filab.fr [filab.fr]

- 9. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

Application Note: High-Fidelity Synthesis of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine

This Application Note is structured to provide a high-fidelity, scalable synthesis protocol for 4-Fluoro-2-(3-fluorophenyl)pyrrolidine . It prioritizes the N-Boc-Lactam Arylation/Reduction strategy, which is the industry standard for generating 2,4-disubstituted pyrrolidines with high stereochemical control, avoiding the regioselectivity issues common in direct lithiation of pyrrolidines.

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for GPCR ligands, kinase inhibitors, and antiviral agents. The introduction of fluorine atoms modulates pKa, lipophilicity (

This protocol details the synthesis of 4-fluoro-2-(3-fluorophenyl)pyrrolidine via a "Lactam-to-Amine" conversion strategy. Unlike direct C-H functionalization, this route allows for:

-

Precise Regiocontrol: The aryl group is installed exclusively at the C2 position via Grignard addition to a lactam.

-

Stereochemical Fidelity: The C4-fluorine is introduced via

inversion of a chiral alcohol, allowing access to specific diastereomers (cis or trans) based on the starting material. -

Scalability: Utilizes robust intermediates (Weinreb amides/lactams) rather than pyrophoric alkyllithiums required for direct

-lithiation.

Strategic Retrosynthesis

To achieve the target 2,4-disubstitution pattern , we disconnect the molecule at the C2-Aryl bond and the C4-Fluorine bond.

-

C4-F Bond: Formed via Deoxofluorination (inversion) of a C4-Alcohol.

-

C2-Aryl Bond: Formed via nucleophilic addition of 3-fluorophenylmagnesium bromide to an N-protected-4-silyloxy-pyrrolidin-2-one (lactam).

Pathway Logic (DOT Visualization)

Figure 1: Modular workflow for the synthesis of 2,4-disubstituted fluoropyrrolidines.

Detailed Experimental Protocol

Phase 1: Scaffold Assembly (Steps 1-2)

Objective: Create a lipophilic, electrophilic lactam suitable for Grignard addition. Starting Material: (4R)-4-hydroxy-pyrrolidin-2-one (derived from trans-4-hydroxy-L-proline or malic acid).

-

Silyl Protection: Treat (4R)-4-hydroxy-pyrrolidin-2-one with TBS-Cl (1.2 equiv) and Imidazole (2.5 equiv) in DMF.

-

Rationale: The free alcohol would quench the Grignard reagent. TBS is stable to the basic conditions of the next steps.

-

-

N-Activation: React the TBS-ether with Boc-Anhydride (

, 1.5 equiv) and catalytic DMAP in acetonitrile.-

Critical Insight: The amide nitrogen must be electron-deficient (carbamate) to make the lactam carbonyl sufficiently electrophilic for the Grignard attack.

-

Phase 2: C2-Arylation & Reduction (Steps 3-4)

Objective: Install the 3-fluorophenyl ring at C2 and reduce the resulting hemiaminal to the amine.

Reagents:

-

3-Fluorophenylmagnesium bromide (1.0 M in THF)

-

Triethylsilane (

) -

Trifluoroacetic acid (TFA) or

Protocol:

-

Grignard Addition:

-

Cool a solution of N-Boc-4-(TBS-oxy)pyrrolidin-2-one in anhydrous THF to -78 °C .

-

Add 3-Fluorophenylmagnesium bromide (1.2 equiv) dropwise over 30 minutes.

-

Stir for 2 hours at -78 °C. The reaction forms a stable N,O-acetal (hemiaminal) intermediate.

-

Checkpoint: TLC should show consumption of the starting lactam.

-

-

Ionic Hydrogenation (Reduction):

-

Quench the reaction with methanol at -78 °C.

-

(Option A - One Pot): Add

(3.0 equiv) followed by -

(Option B - Stepwise): Isolate the hemiaminal, dissolve in DCM/MeCN, cool to -40 °C, and treat with

and TFA. -

Mechanism:[2][3][4][5][6][7] The Lewis acid generates an

-acyliminium ion, which is intercepted by the hydride source (

-

Phase 3: Deoxofluorination (Steps 5-6)

Objective: Convert the C4-Alcohol to a C4-Fluorine with stereochemical inversion. Safety Note: This step uses fluorinating agents.[1][8][9] While XtalFluor-E is safer than DAST, standard safety protocols for HF generation must be followed.

Protocol:

-

TBS Deprotection: Treat the intermediate with TBAF (1.0 M in THF) to reveal the free alcohol.

-

Fluorination:

-

Reagent: Diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E ).[8]

-

Promoter: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

.[8] -

Procedure:

-

Dissolve the alcohol (1.0 equiv) and DBU (1.5 equiv) in anhydrous DCM in a plastic or Teflon-coated flask (glass is acceptable for XtalFluor but avoid if possible).

-

Cool to -78 °C .

-

Add XtalFluor-E (1.2 equiv) portion-wise.

-

Allow to warm to room temperature over 4 hours.

-

-

Stereochemistry: This reaction proceeds via an